molecular formula C12H8BrFN2O3 B13045641 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid

Cat. No.: B13045641
M. Wt: 327.11 g/mol
InChI Key: PLWRJLKMGQZRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-3-carboxylic acid ( 2102410-20-6) is a high-value chemical building block with a molecular weight of 327.11 and the molecular formula C12H8BrFN2O3 . This complex heterocyclic compound features a benzoxazepine core fused with an imidazole ring, further functionalized with bromo and fluoro substituents as well as a carboxylic acid moiety . This specific arrangement of atoms, represented by the SMILES code O=C(O)C1=CN=C2N1CCOC3=CC(F)=C(C=C23)Br, makes it a critical intermediate in pharmaceutical and discovery chemistry . Compounds within this structural class, particularly dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepines, have demonstrated significant research value as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial signaling pathway in oncology . The presence of the carboxylic acid functional group on the imidazole ring provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies or to link the core to other molecular fragments . As such, this reagent is primarily employed in the synthesis of more complex bioactive molecules and is for Research Use Only, not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H8BrFN2O3

Molecular Weight

327.11 g/mol

IUPAC Name

10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-3-carboxylic acid

InChI

InChI=1S/C12H8BrFN2O3/c13-7-3-6-10(4-8(7)14)19-2-1-16-9(12(17)18)5-15-11(6)16/h3-5H,1-2H2,(H,17,18)

InChI Key

PLWRJLKMGQZRMJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC=C(N31)C(=O)O)Br)F

Origin of Product

United States

Preparation Methods

Synthesis of Halogenated Benzimidazole Intermediate

  • Starting from 4-bromo-2-fluorobenzonitrile , conversion to 4-bromo-2-fluorobenzimidamide hydrochloride is achieved by reaction with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) or alternatively by treatment with hydrogen chloride in ethanol to form an imidate intermediate, followed by ammonia addition to yield the benzimidamide hydrochloride salt.

Formation of Imidazo[1,2-d]benzoxazepine Core

  • The benzimidazole intermediate undergoes alkylation on the imidazole nitrogen with a hydroxyethylation reagent such as 1,3-dioxolan-2-one in the presence of a base (e.g., N-methylimidazole or cesium carbonate). This step introduces a 2-hydroxyethyl substituent.

  • Subsequent ring closure (cyclization) is carried out under basic aqueous conditions using reagents like potassium hydroxide, lithium hydroxide, or methyltributylammonium chloride to form the oxazepine ring, resulting in the fused heterocyclic system.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid group at position 3 is introduced via ester intermediates. For example, esterification of corresponding acids or acid derivatives is performed using sulfuric acid in ethanol to form ethyl esters.

  • These esters are then subjected to saponification with aqueous bases such as lithium hydroxide to yield the free carboxylic acid.

Halogenation and Final Functionalization

  • Regiospecific bromination of aromatic intermediates is achieved using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to install the bromine atom at the desired position.

  • Fluorine incorporation is inherent from the starting materials or introduced via selective fluorination methods.

Catalytic and Coupling Steps

  • Palladium-catalyzed Suzuki coupling reactions are employed to link boronic acid derivatives with halogenated intermediates when necessary, using catalysts such as PdCl2(PPh3)2, Pd(PPh3)4, or encapsulated Pd catalysts.

  • These steps facilitate the construction of complex substituents and further functionalize the molecule.

Summary Table of Key Reaction Steps and Conditions

Step Reagents/Conditions Outcome/Intermediate Notes
Halogenated benzimidazole formation 4-bromo-2-fluorobenzonitrile + LiHMDS in THF or HCl + EtOH + NH3 4-bromo-2-fluorobenzimidamide hydrochloride High purity intermediate
Hydroxyethylation (alkylation) 1,3-dioxolan-2-one + base (N-methylimidazole, Cs2CO3) 2-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-1-yl)ethanol Precursor to ring closure
Cyclization (ring closure) Aqueous KOH, LiOH, or methyltributylammonium chloride Fused imidazo-oxazepine ring system Forms 5,6-dihydrobenzo[F]imidazo[1,2-d]oxazepine
Esterification Sulfuric acid in ethanol Ethyl esters of carboxylic acid Enables subsequent saponification
Saponification LiOH in aqueous medium Free carboxylic acid Final functional group installation
Bromination NBS or DBDMH Regiospecific brominated aromatic rings Controls halogen position
Suzuki coupling Pd catalysts (e.g., Pd(PPh3)4), base, boronic acid derivatives Coupled complex intermediates Expands molecular complexity

Research Findings and Notes

  • The synthetic route is versatile, allowing modification of ester groups (methyl, ethyl, isopropyl, benzyl, aryl) depending on the desired final compound properties.

  • Use of lithium hexamethyldisilazide (LiHMDS) is critical for efficient conversion of nitriles to benzimidamide intermediates, providing high yields and purity.

  • Catalytic cyclization under mild aqueous basic conditions ensures formation of the oxazepine ring without decomposition of sensitive halogen substituents.

  • Palladium-catalyzed coupling reactions have been optimized with various ligands and catalyst systems to improve yields and selectivity.

  • Bromination reagents and conditions are chosen to avoid over-bromination or side reactions, ensuring regioselectivity.

  • The entire synthetic scheme is documented in patent EP 3 845 540 A1, which provides detailed experimental procedures and examples supporting reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoimidazooxazepine Core

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-3-carboxylic acid Br (10), F (9), COOH (3) ~399.2 (calculated) Potential kinase inhibitor; high polarity due to COOH
10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Br (10), F (9), I (2) 465.9 Higher halogen content; used in cross-coupling reactions
9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine F (9) 245.2 Simplified structure; baseline for SAR studies
Inavolisib (PC-63379) Difluoromethyl-oxazolidinone 463.4 Clinically studied PI3K inhibitor; demonstrates therapeutic relevance of the core
Key Observations:
  • Halogen Effects : Bromine and iodine at position 10 or 2 enhance molecular weight and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), but iodine may reduce solubility .
  • Fluorine Role : Fluorine at position 9 improves metabolic stability and electron-withdrawing effects, critical for binding affinity in kinase inhibitors .
  • Carboxylic Acid vs.

Pharmacological Relevance

Inavolisib incorporates a difluoromethyl-oxazolidinone group, enabling potent PI3Kα inhibition (IC₅₀ < 1 nM) and clinical use in oncology . The target compound’s carboxylic acid group may mimic phosphate-binding motifs in kinase ATP pockets, suggesting analogous inhibitory mechanisms .

Biological Activity

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid (CAS No. 2102410-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H8BrFN2O3
  • Molecular Weight: 327.11 g/mol
  • CAS Number: 2102410-20-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications. Key areas of focus include:

1. Anticancer Activity
Research indicates that compounds similar to 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown that related compounds effectively inhibit IKKα and NFκB pathways, which are critical in cancer progression and inflammation .

2. Inhibition of Kinases
The compound has shown potential as a kinase inhibitor. In particular, its structural analogs have demonstrated inhibitory effects on IKKα with IC50 values in the low micromolar range (e.g., IC50 = 0.251 µM for related compounds) . This inhibition is crucial for modulating inflammatory responses and cancer cell survival.

3. Mechanisms of Action
The mechanism through which this compound exerts its biological effects appears to involve:

  • Binding Affinity: The presence of halogen atoms (bromine and fluorine) enhances binding affinity to target proteins.
  • Structural Interactions: The heterocyclic structure allows for specific interactions with ATP-binding sites on kinases .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
In vitro studies Showed that the compound exhibits cytotoxicity against various cancer cell lines, including prostate and breast cancer models.
In vivo studies Preliminary animal model studies indicated a reduction in tumor size when treated with the compound, suggesting its potential as an anticancer agent.
Mechanistic Studies Investigations revealed that the compound induces apoptosis in cancer cells via the NFκB pathway inhibition .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents Impact: The presence of bromine and fluorine atoms significantly affects the pharmacological profile.
  • Ring Structure Modifications: Alterations in the dihydrobenzimidazole ring can lead to variations in potency against specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.